molecular formula C35H44N2O10 B1202761 Anhwiedelphinine

Anhwiedelphinine

Cat. No.: B1202761
M. Wt: 652.7 g/mol
InChI Key: ZXTOPWJFZABXSX-BMRUPKHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Introduction to Anhwiedelphinine

This compound constitutes a member of the pyrrolidine class of alkaloids, specifically classified as an acylaminobenzoic acid derivative according to contemporary chemical taxonomy systems. This classification places the compound within a specialized group of organic molecules characterized by derivatives of amino benzoic acid where the amine group undergoes N-acylation processes. The compound's discovery and characterization represent important contributions to the understanding of secondary metabolite diversity within the Ranunculaceae family, particularly among Delphinium species.

The chemical structure of this compound exhibits considerable complexity, featuring multiple ring systems and functional groups that contribute to its distinctive properties. The molecule contains hydroxyl groups, methoxy substituents, and a complex hexacyclic framework that defines its three-dimensional configuration. These structural elements not only determine the compound's chemical behavior but also contribute to its biological activity and potential interactions within plant and animal systems.

Research into this compound has revealed its presence across multiple Delphinium species, including Delphinium anhwiense, Delphinium menziesii, Delphinium nuttallianum, Delphinium semibarbatum, and Delphinium yunnanense. This distribution pattern suggests that the biosynthetic pathways responsible for this compound production represent conserved metabolic processes within certain lineages of the Delphinium genus. The compound's occurrence in diverse species indicates its potential ecological or physiological significance within these plant communities.

Taxonomic Origins in Delphinium anhwiense

Delphinium anhwiense serves as the primary source species for this compound, representing a distinct member of the extensive Delphinium genus within the Ranunculaceae family. The taxonomic classification of this species follows a hierarchical system that places it within the broader context of flowering plant diversity. The species belongs to the Kingdom Plantae, specifically within the Viridiplantae superkingdom, and represents part of the eudicotyledonous plant group.

The Ranunculaceae family, commonly known as the buttercup family, encompasses approximately 420 species according to comprehensive taxonomic databases. This family includes numerous genera beyond Delphinium, such as Aconitum, Ranunculus, Clematis, and Helleborus, many of which are known for their production of bioactive alkaloids. The family's significance in natural product chemistry stems from the diverse array of secondary metabolites produced by its members, including various alkaloid classes that have attracted considerable scientific attention.

Delphinium anhwiense occupies a specific taxonomic position within the broader Delphinium genus, which comprises approximately 300 species of annual and perennial flowering plants distributed throughout the Northern Hemisphere and high mountain regions of tropical Africa. The genus name derives from the Ancient Greek word δελφίνιον (delphínion), meaning "dolphin," reflecting the distinctive dolphin-shaped appearance of the flowers. This etymological connection highlights the long-standing human recognition of the genus's distinctive morphological characteristics.

Table 1: Taxonomic Classification of Delphinium anhwiense

Taxonomic Level Classification
Kingdom Plantae
Superkingdom Viridiplantae
Plant Class Eudicotyledons
Order Ranunculales
Family Ranunculaceae
Subfamily Ranunculoideae
Tribe Delphinieae
Genus Delphinium
Species Delphinium anhwiense

The taxonomic database identification systems have assigned specific numerical identifiers to facilitate precise scientific reference to Delphinium anhwiense. The National Center for Biotechnology Information taxonomy database recognizes the genus Delphinium under the identifier 46246, while the species-specific identification within the Plant Compound Information Database carries the designation 3440. These standardized identification systems enable consistent reference to the species across different research contexts and databases.

Historical Context of Alkaloid Discovery

The discovery and characterization of alkaloids from Delphinium species occurred within the broader historical framework of natural product chemistry development during the nineteenth and twentieth centuries. Alkaloid research began in earnest during the early 1800s, when pioneering chemists developed methods for isolating these nitrogen-containing compounds from plant sources. The German chemist Friedrich Sertürner's isolation of morphine from opium in 1804 marked a pivotal moment in alkaloid chemistry, establishing precedents for subsequent discoveries.

The systematic investigation of alkaloids accelerated throughout the nineteenth century, with researchers Pierre Joseph Pelletier and Joseph Bienaimé Caventou making significant contributions through their discoveries of quinine in 1820 and strychnine in 1818. This period witnessed the identification of numerous alkaloids, including xanthine in 1817, atropine in 1819, caffeine in 1820, coniine in 1827, nicotine in 1828, colchicine in 1833, sparteine in 1851, and cocaine in 1860. These discoveries established the foundation for understanding alkaloid diversity and distribution across plant families.

Within the Ranunculaceae family, alkaloid research has focused particularly on genera such as Delphinium and Aconitum, both known for their production of complex diterpenoid alkaloids. The investigation of Delphinium alkaloids revealed the presence of compounds such as delphinine, a toxic diterpenoid alkaloid that shares structural similarities with aconitine. Early isolation work on delphinine from Delphinium staphisagria was reported by French chemists Lassaigne and Feneulle in 1819, demonstrating the long-standing scientific interest in Delphinium-derived compounds.

The development of modern analytical techniques during the twentieth century revolutionized alkaloid research, enabling more precise structural characterization and facilitating the discovery of previously unknown compounds. Spectroscopic and chromatographic methods became available, allowing researchers to identify and characterize over 12,000 alkaloids by 2008. These technological advances created the foundation for the eventual identification and characterization of this compound within the context of comprehensive natural product surveys.

Contemporary research into this compound reflects the continued evolution of natural product chemistry, incorporating advanced analytical techniques and comprehensive database systems to catalog and characterize bioactive compounds. The compound's entry into major chemical databases, including PubChem and the Natural Products Magnetic Resonance Database, demonstrates the systematic approach that modern researchers employ to document and preserve knowledge about natural product diversity.

Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules, reflecting the compound's intricate structural features and stereochemical characteristics. The complete International Union of Pure and Applied Chemistry name for this compound is [(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-11-en-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate. This comprehensive designation encodes detailed information about the molecule's three-dimensional structure, including the stereochemical configuration at each chiral center.

The molecular formula C35H44N2O10 provides essential information about the compound's atomic composition, indicating the presence of 35 carbon atoms, 44 hydrogen atoms, 2 nitrogen atoms, and 10 oxygen atoms. This formula reflects the substantial size and complexity of the this compound molecule, characteristic of many diterpenoid alkaloids found in Delphinium species. The molecular weight of 652.7410 Da, with a monoisotopic mass of 652.29960 Da, provides additional quantitative parameters for analytical identification and characterization.

Table 2: Chemical Identifiers for this compound

Identifier Type Value
PubChem Compound Identifier 441707
Chemical Abstracts Service Registry Number 102503-60-6
KNApSAcK Identifier C00035463
ChEMBL Identifier CHEMBL508121
IUPAC Name [(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-11-en-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate
InChI Key ZXTOPWJFZABXSX-JVBPJWSTSA-N
Molecular Formula C35H44N2O10
Molecular Weight 652.7410 Da

The chemical classification system places this compound within the broader category of acylaminobenzoic acid derivatives, specifically as a member of the benzene and substituted derivatives class. This classification reflects the presence of benzoic acid moieties within the molecule's structure, combined with acylated amino groups that contribute to the compound's overall chemical character. The hierarchical classification system employed by chemical databases categorizes this compound under organic compounds as the kingdom, benzenoids as the superclass, and benzene and substituted derivatives as the primary class.

The International Chemical Identifier system provides a standardized method for representing the compound's molecular structure through the InChI string: InChI=1S/C35H44N2O10/c1-17-12-24(38)37(29(17)39)21-9-7-6-8-18(21)30(40)47-16-32-11-10-23(44-3)34-20-13-19-22(43-2)14-33(41,25(20)26(19)45-4)35(42,31(34)36-15-32)28(46-5)27(32)34/h6-9,15,17,19-20,22-23,25-28,31,41-42H,10-14,16H2,1-5H3/t17-,19+,20+,22-,23-,25+,26-,27+,28-,31?,32-,33+,34-,35+/m0/s1. This representation encodes complete stereochemical information and enables precise computational analysis and database searching for the compound.

Contemporary research efforts continue to expand the understanding of this compound through integration of multiple analytical approaches and database systems. Recent metabolomic studies have identified the compound's presence in biological systems beyond its plant sources, including detection in rumen fluid and blood samples from Tibetan sheep, suggesting potential roles in interspecies metabolic processes. These findings highlight the importance of comprehensive nomenclature and classification systems in facilitating cross-disciplinary research and understanding of natural product biology.

Properties

Molecular Formula

C35H44N2O10

Molecular Weight

652.7 g/mol

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-11-en-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C35H44N2O10/c1-17-12-24(38)37(29(17)39)21-9-7-6-8-18(21)30(40)47-16-32-11-10-23(44-3)34-20-13-19-22(43-2)14-33(41,25(20)26(19)45-4)35(42,31(34)36-15-32)28(46-5)27(32)34/h6-9,15,17,19-20,22-23,25-28,31,41-42H,10-14,16H2,1-5H3/t17-,19+,20+,22-,23-,25+,26-,27+,28-,31?,32-,33+,34-,35+/m0/s1

InChI Key

ZXTOPWJFZABXSX-BMRUPKHXSA-N

Isomeric SMILES

C[C@H]1CC(=O)N(C1=O)C2=CC=CC=C2C(=O)OC[C@@]34CC[C@@H]([C@@]56[C@@H]3[C@@H]([C@@](C5N=C4)([C@]7(C[C@@H]([C@H]8C[C@@H]6[C@@H]7[C@H]8OC)OC)O)O)OC)OC

Canonical SMILES

CC1CC(=O)N(C1=O)C2=CC=CC=C2C(=O)OCC34CCC(C56C3C(C(C5N=C4)(C7(CC(C8CC6C7C8OC)OC)O)O)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences:

  • Backbone Complexity : this compound has a more extended polycyclic system compared to 14-deacetylnudicauline and andersobine, likely contributing to its unique metabolic interactions .
  • Functional Groups : The presence of two nitrogen atoms and multiple esterified hydroxyl groups distinguishes this compound from anthriscifolcone A, which lacks nitrogen and has fewer oxygen substituents .

Bioactivity Comparison

  • Metabolic Effects: this compound’s upregulation in constipated mice (fold change = 12.64) surpasses the activity of related compounds like 3-Isochromanone (fold change = -2.76) and 5-Hydroxydantrolene (fold change = -2.71), which show downregulation .

Pharmacokinetic Properties

Limited data exist for this compound, but its structural similarity to andersobine (C₃₀H₄₀N₂O₉) implies comparable bioavailability. Both compounds have high molecular weights (>600 g/mol), likely affecting membrane permeability and requiring prodrug strategies for oral administration .

Q & A

Q. What are the primary methods for identifying and characterizing Anhwiedelphinine in natural extracts?

To confirm the presence of this compound, researchers should employ a combination of chromatographic techniques (e.g., HPLC or UPLC) coupled with mass spectrometry (MS) for precise molecular identification . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing stereoisomers. Quantitative analysis requires calibration with purified standards, and purity assessments should follow guidelines for natural product validation, including UV-Vis and FTIR cross-referencing .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Reproducibility hinges on detailed experimental protocols, including reaction conditions (temperature, solvent purity, catalyst concentration), and characterization data (e.g., melting points, spectroscopic profiles). All synthetic steps must be documented in the main manuscript or supplementary materials, adhering to journal-specific formatting for compound preparation . For novel derivatives, provide crystallographic data or computational modeling (DFT) to validate structural claims .

Q. What are the key physicochemical properties of this compound relevant to bioavailability studies?

Researchers should prioritize measuring solubility (in aqueous and lipid phases), partition coefficients (LogP), and stability under physiological pH. Use in vitro models (e.g., Caco-2 cells) to assess intestinal absorption and HPLC-MS to track metabolite formation. These parameters inform dose-response frameworks in pharmacological studies .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported pharmacological mechanisms?

Contradictory data often arise from variability in assay conditions (e.g., cell lines, incubation times). Implement a factorial design to isolate variables, such as comparing dose-dependent effects across multiple models (e.g., primary cells vs. immortalized lines). Use meta-analysis to integrate historical data, applying statistical tools (e.g., random-effects models) to account for heterogeneity . Pre-register hypotheses to mitigate confirmation bias .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

Molecular docking (using AutoDock Vina or Schrödinger Suite) paired with molecular dynamics simulations (GROMACS) can predict binding affinities and stability. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to quantify binding kinetics. Cross-reference results with databases like ChEMBL to contextualize selectivity .

Q. How can researchers address ethical and practical challenges in this compound’s in vivo testing?

Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design . Obtain institutional animal care committee approval and justify sample sizes via power analysis. For translational studies, use humanized models or ex vivo organoids to reduce ethical concerns. Document all protocols in supplementary materials, including anesthesia and euthanasia methods .

Q. What methodologies are recommended for analyzing this compound’s stability under varying environmental conditions?

Accelerated stability studies (ICH guidelines) under controlled humidity, temperature, and light exposure are essential. Employ LC-MS to monitor degradation products and kinetic modeling (Arrhenius equation) to predict shelf life. For ecological studies, simulate natural matrices (e.g., soil/water systems) and quantify degradation via isotopic labeling .

Methodological Frameworks and Best Practices

  • Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in pharmacological data, emphasizing dose-response gradients and temporal consistency .
  • Literature Synthesis : Use systematic review tools (PRISMA checklist) to map evidence gaps and avoid citation bias. Differentiate primary sources (experimental data) from secondary reviews .
  • Ethical Compliance : Declare funding sources and conflicts of interest per ICMJE guidelines. For human tissue studies, include ethics committee approval numbers and informed consent documentation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anhwiedelphinine
Reactant of Route 2
Anhwiedelphinine

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